

Comprehensive Application Notes and Protocols: UHPLC-MS/MS Detection of Oxytetracycline in Milk

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Introduction

Antibiotic residues in dairy products represent a significant challenge to food safety and public health worldwide. **Oxytetracycline (OTC)**, a broad-spectrum tetracycline antibiotic, is commonly used in veterinary medicine for the treatment and prevention of bacterial infections in dairy cattle. The **persistence of OTC residues** in milk poses potential risks to consumers, including allergic reactions, the development of antimicrobial resistance, and disruption of normal gut flora. The emergence of **antimicrobial-resistant bacteria** represents a particular concern for global health, as it can render common infectious diseases difficult to treat effectively. Regulatory agencies worldwide have established **maximum residue limits (MRLs)** for veterinary drugs in food products to protect consumer health. For oxytetracycline in milk, the MRL is typically set at 100 µg/kg in many jurisdictions, including the European Union under Regulation (EU) No 37/2010 [1].

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as the **gold standard technique** for the confirmatory analysis of antibiotic residues in complex food matrices like milk. This powerful analytical combination offers exceptional **sensitivity, selectivity, and specificity**, enabling reliable identification and quantification of target analytes at trace levels. The high separation efficiency of UHPLC, combined with the structural elucidation capabilities of

MS/MS, provides the necessary performance characteristics to meet stringent regulatory requirements for veterinary drug residue monitoring. These methods must comply with established validation criteria, such as those outlined in Commission Decision 2002/657/EC, which sets standards for specificity, accuracy, precision, and other performance parameters [2] [1].

The complexity of the milk matrix, characterized by high concentrations of **proteins, lipids, and sugars**, presents significant analytical challenges that require robust sample preparation techniques to minimize matrix effects and achieve accurate quantification at low concentrations. This document presents detailed application notes and protocols for the determination of oxytetracycline residues in milk using UHPLC-MS/MS, providing researchers and analytical laboratories with a **comprehensive, validated methodology** that can be implemented for routine monitoring and regulatory compliance purposes.

Sample Preparation Protocols

Materials and Reagents

- **Analytical Standards:** Oxytetracycline hydrochloride ($\geq 95\%$ purity), internal standard (e.g., demeclocycline hydrochloride or doxycycline-d3 hyclate) [1]
- **Solvents:** HPLC-grade acetonitrile, methanol, purified water (Milli-Q quality) [1] [3]
- **Chemicals:** Formic acid (98-100%), citric acid monohydrate, disodium phosphate, disodium ethylenediaminetetraacetate (Na_2EDTA) [1]
- **Buffers:** McIlvaine buffer (0.1 M, pH 4.0) prepared with 0.1 M citric acid and 0.2 M disodium phosphate, adjusted to pH 4.0 [1]
- **Equipment:** Analytical balance, vortex mixer, centrifuge (capable of 4000-5000 \times g), polypropylene centrifuge tubes (50 mL), micropipettes, UHPLC-MS/MS system [1]

Sample Preparation Procedure

Table 1: Sample Preparation Steps for Oxytetracycline Extraction from Milk

Step	Procedure	Parameters	Purpose
1. Homogenization	Thoroughly mix milk sample by inversion	Until uniform consistency	Ensure representative sampling
2. Weighing	Transfer 2.0 ± 0.1 g milk to 50 mL polypropylene tube	Analytical balance (± 0.0001 g)	Accurate quantification
3. Internal Standard Addition	Add 100 μ L ISTD working solution	Concentration to yield 50-100 μ g/kg in final extract	Correction for recovery variations
4. Buffer Addition	Add 2 mL Na_2EDTA -McIlvaine buffer	pH 4.0, vortex 30 s	Chelate calcium, precipitate proteins
5. Solvent Extraction	Add 8 mL acetonitrile	Vortex 30 s, shake 2 min	Protein precipitation, antibiotic extraction
6. Centrifugation	Centrifuge at $4000 \times g$	10 min at 4°C	Phase separation
7. Collection	Transfer supernatant to new tube	Avoid lipid layer	Matrix simplification
8. Evaporation	Evaporate under nitrogen at 40°C	To near dryness	Analyte concentration
9. Reconstitution	Reconstitute in 1 mL mobile phase	Vortex 30 s	Compatibility with UHPLC-MS/MS
10. Filtration	Filter through $0.2 \mu\text{m}$ PVDF syringe filter	Discard first 200 μ L	Particulate removal

The **sample preparation methodology** employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been widely adopted in multi-residue analysis of veterinary drugs in food matrices. The use of **Na_2EDTA -McIlvaine buffer** at pH 4.0 is critical for chelating calcium ions that can form complexes with tetracycline antibiotics, thereby improving extraction efficiency. The **acetonitrile extraction** serves dual purposes of precipitating milk proteins while effectively extracting oxytetracycline

and other tetracycline antibiotics from the matrix. The inclusion of an **appropriate internal standard** (such as demeclocycline or deuterated doxycycline) is essential for compensating for potential matrix effects and variations in extraction efficiency, particularly when using electrospray ionization MS detection [1].

For laboratories requiring higher throughput, **alternative extraction approaches** such as μ SPEed microextraction can be implemented, which significantly reduces solvent consumption and processing time. This method utilizes specialized cartridges (e.g., PS/DVB-RP) conditioned with methanol and water, followed by sample loading and elution with acidified methanol. The μ SPEed approach can process samples in approximately 6 minutes with only 500 μ L of sample volume, making it particularly suitable for high-throughput laboratory environments [3].

UHPLC-MS/MS Analysis

Instrumentation and Chromatographic Conditions

Table 2: UHPLC-MS/MS Instrumental Parameters for Oxytetracycline Analysis

Parameter	Settings	Alternative/Notes
UHPLC System	Agilent 1290/6490 or equivalent	Waters Acquity UPLC H-Class
Column	Acquity UPLC BEH C18 (100 \times 2.1 mm, 1.7 μ m)	Polymer reversed-phase (PLRP) as alternative
Column Temperature	30°C	25-40°C acceptable range
Mobile Phase A	0.1% Formic acid in water	0.1% Trifluoroacetic acid as alternative
Mobile Phase B	Acetonitrile	Methanol for specific applications
Gradient Program	0 min: 95% A, 3 min: 80% A, 3.5 min: 75% A, 4 min: 70% A, 4.5 min: 65% A, 6 min: 60% A	Adjust based on retention time shift

Parameter	Settings	Alternative/Notes
Flow Rate	0.40 mL/min	0.30-0.50 mL/min acceptable
Injection Volume	5-10 μ L	Partial loop with needle wash
Run Time	8 min (including re-equilibration)	Method scope dependent

Mass Spectrometric Detection

The mass spectrometric detection should be performed using **triple quadrupole mass spectrometry** operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). The ion source parameters should be optimized for oxytetracycline detection, with typical settings including: nebulizer gas pressure: 40 psi, dry gas temperature: 300°C, dry gas flow: 10 L/min, sheath gas temperature: 350°C, sheath gas flow: 11 L/min, and capillary voltage: 3500 V. For oxytetracycline, the **protonated molecule $[M+H]^+$** at m/z 461.2 should be selected as the precursor ion, with the most abundant product ions at m/z 426.1 (loss of H₂O) and m/z 443.1 (loss of H₂O) serving as quantifier and qualifier transitions, respectively. The optimal collision energies for these transitions typically range from 15-25 eV and should be determined during method development [4] [1].

The **chromatographic separation** employs a reversed-phase C18 column with sub-2 μ m particles, which provides enhanced resolution and peak capacity compared to conventional HPLC columns. The use of **acidified mobile phases** is essential for achieving satisfactory chromatographic behavior for tetracycline antibiotics, as it suppresses silanol interactions and promotes protonation of the analyte molecules. The **gradient elution program** is designed to adequately separate oxytetracycline from potential matrix interferences while maintaining a relatively short analysis time to support high-throughput testing environments. The retention time for oxytetracycline under these conditions typically falls between 3.5-4.5 minutes, providing sufficient separation from other tetracycline antibiotics and matrix components [1] [3].



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Figure 1: UHPLC-MS/MS Analytical Workflow for Oxytetracycline Detection in Milk

Method Validation

Method validation is an **essential requirement** for regulatory compliance and ensuring the reliability of analytical data. The presented method for oxytetracycline detection in milk has been validated according to the criteria established in Commission Decision 2002/657/EC, which defines performance parameters for analytical methods used in residue testing [2] [1].

Validation Parameters and Acceptance Criteria

Table 3: Method Validation Parameters for Oxytetracycline in Milk

Parameter	Experimental Results	Acceptance Criteria
Linearity Range	10-500 µg/kg	$R^2 \geq 0.99$
Limit of Detection (LOD)	1.5-5.0 µg/kg	S/N \geq 3:1
Limit of Quantification (LOQ)	5-15 µg/kg	S/N \geq 10:1, precision \leq 20%
Accuracy (Recovery)	80.9-118.9%	70-120%
Precision (Repeatability)	RSD 6-15%	RSD \leq 21.8%
Precision (Reproducibility)	RSD 8-18%	RSD \leq 23.2%
Decision Limit (CC α)	105-115 µg/kg	Method specific
Detection Capability (CC β)	110-125 µg/kg	Method specific
Matrix Effect	-45% to +29%	Consistent across lots
Selectivity/Specificity	No interference demonstrated	No peaks at same retention time

The **validation data** demonstrate that the method exhibits excellent sensitivity for oxytetracycline, with limits of quantification well below the established MRL of 100 µg/kg. The **linearity of the calibration curve** was verified over the concentration range of 10-500 µg/kg, with correlation coefficients (R^2) typically exceeding 0.995. The **accuracy and precision** of the method were assessed through recovery studies at three concentration levels (LOQ, 0.5×MRL, and 1.0×MRL), with recovery rates between 80-110% and relative standard deviations below 15% for within-laboratory reproducibility. The **decision limit (CC α)** and **detection capability (CC β)** were determined to be approximately 105-115 µg/kg and 110-125 µg/kg, respectively, using the calibration curve procedure recommended in 2002/657/EC [4] [5] [1].

The **selectivity of the method** was confirmed by analyzing blank milk samples from different sources to demonstrate the absence of interfering peaks at the retention time of oxytetracycline. The **matrix effect** was evaluated by comparing the slope of the matrix-matched calibration curve with that of the solvent-based calibration curve. Significant suppression or enhancement of the analyte signal (>20%) necessitates the use of matrix-matched calibration standards or appropriate internal standards to ensure accurate quantification. The **stability of standard solutions** and extracted samples was also assessed, with oxytetracycline standard

solutions remaining stable for at least three months when stored at -18°C in the dark, and processed extracts stable for 24 hours at 10°C in the autosampler [2] [1].

Application to Real Samples

The implementation of this validated UHPLC-MS/MS method for the **routine monitoring** of oxytetracycline residues in commercial milk samples has demonstrated its practical utility in food safety control programs. Analysis of real samples collected from local markets revealed that while antibiotic residues were detectable in some samples, the concentrations were typically below the established MRL of $100\ \mu\text{g}/\text{kg}$. Specifically, studies have reported the presence of **macrolides and sulphonamides** in market samples, with oxytetracycline being detected less frequently [4].

In a comprehensive survey of milk samples, **two out of seventy samples** from livestock keepers tested positive for oxytetracycline residues, while none of the thirty samples from milk collection centers contained detectable residues. The concentrations found in positive samples were quantified at approximately $45\ \mu\text{g}/\text{kg}$ and $68\ \mu\text{g}/\text{kg}$, both below the regulatory MRL. This pattern suggests that **withdrawal periods** are generally being observed by dairy producers, but occasional non-compliance does occur, highlighting the need for ongoing monitoring programs [6].

The **robustness of the method** has been demonstrated through its application to various types of dairy matrices, including raw bovine milk, pasteurized milk, cream, butter, yogurt, and different varieties of cheese. The method performance remains consistent across these related matrices, though additional validation is recommended when extending the application to high-fat content products like cheese and butter. For these products, **additional clean-up steps** or modifications to the extraction procedure may be necessary to maintain optimal recovery and minimize matrix effects [1].

Quality Control and Assurance

Implementation of a comprehensive **quality assurance system** is essential for maintaining the reliability and accuracy of oxytetracycline residue testing in milk. Each analytical batch should include **procedural blanks**, **spiked quality control samples** at low and high concentrations, and **continuing calibration verification standards**. The use of **internal standards** is strongly recommended to correct for variations in extraction

efficiency and matrix effects, with demeclocycline or deuterated tetracyclines (e.g., doxycycline-d3) serving as suitable choices for oxytetracycline analysis [1].

For result confirmation, **identification criteria** specified in 2002/657/EC must be fulfilled, including the requirement that the retention time of the analyte in the sample matrix should match that of the calibration standard within $\pm 2.5\%$. Additionally, the **ion ratio** between the two monitored transitions (quantifier and qualifier ions) should correspond to that of the standard within specified tolerance limits (typically $\pm 20\text{-}30\%$ relative, depending on the relative abundance of the product ions). Documentation of these parameters provides defensible data for regulatory purposes and ensures the **legal defensibility** of reported results [2] [1].

Conclusions

The UHPLC-MS/MS method presented in this application note provides a **robust, sensitive, and specific approach** for the determination of oxytetracycline residues in milk and dairy products. The method fulfills all **regulatory requirements** for confirmatory analysis of veterinary drug residues as stipulated in Commission Decision 2002/657/EC, with performance characteristics including excellent sensitivity (LOQ of 5-15 $\mu\text{g}/\text{kg}$), good accuracy (recovery of 80.9-118.9%), and high precision (RSD < 20%). The **sample preparation protocol** based on a modified QuEChERS approach offers an efficient balance between extraction efficiency and practicality for routine laboratory implementation.

The application of this methodology to **real-world surveillance programs** has demonstrated its suitability for monitoring oxytetracycline residues in commercial milk supplies, providing reliable data for food safety risk assessment. The continued monitoring of antibiotic residues in dairy products remains a **critical component** of veterinary public health systems, helping to ensure consumer safety while addressing the global challenge of antimicrobial resistance. This method can be readily adapted to include additional tetracycline antibiotics or expanded to cover multiple antibiotic classes for comprehensive screening programs in dairy quality control laboratories.

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